![molecular formula C7H7BN2O2 B2560727 Pyrazolo[1,5-A]pyridin-5-ylboronic acid CAS No. 2096342-39-9](/img/structure/B2560727.png)
Pyrazolo[1,5-A]pyridin-5-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-A]pyridin-5-ylboronic acid is a chemical compound with the linear formula C7 H7 B N2 O2 . It is a solid substance with a molecular weight of 161.96 . The IUPAC name for this compound is pyrazolo[1,5-a]pyridin-7-ylboronic acid .
Synthesis Analysis
The synthesis of pyrazolo[1,5-A]pyridin-5-ylboronic acid or its derivatives is a topic of ongoing research . The exact methods can vary depending on the specific derivative being synthesized. For instance, one study investigated the catalytic activity of AC-SO3H for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is characterized by a five-membered ring with two adjacent nitrogen atoms . The InChI code for this compound is 1S/C7H7BN2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5,11-12H .Chemical Reactions Analysis
The chemical reactions involving Pyrazolo[1,5-A]pyridin-5-ylboronic acid are complex and can vary depending on the specific conditions and reactants . For example, one study reported the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline in the synthesis of a derivative .Physical And Chemical Properties Analysis
Pyrazolo[1,5-A]pyridin-5-ylboronic acid is a solid substance with a molecular weight of 161.96 . The compound’s physical form is solid, and it has a dark grey crystalline appearance .Applications De Recherche Scientifique
Fluorescent Probes and Sensors
Pyrazolo[1,5-A]pyridin-5-ylboronic acid (PPBA) and its derivatives have gained attention as fluorescent molecules. Researchers have explored their use as chemosensors for detecting specific ions or molecules within biological systems. The tunable photophysical properties of PPBA allow for precise sensing and imaging applications .
Energetic Ionic Compounds
A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium, derived from PPBA, has been developed. These energetic ionic compounds exhibit good detonation performances and low sensitivities. Their potential applications include propellants and explosives .
Antitumor Agents
PPBA derivatives have shown promise as antitumor agents. They target kinases such as B-Raf, KDR, Lck, Src, Aurora, Trk, PI3K-γ, FLT-3, C-Met, STING, and TRPC. These compounds may play a role in cancer therapy and drug development .
AMPK Kinase Inhibitors
A reproducible and scalable laboratory method has been proposed for synthesizing pyrazolo[1,5-A]pyrimidine derivatives. These compounds can potentially inhibit the AMP-activated protein kinase (AMPK), which is involved in cellular energy regulation. Such inhibitors may have applications in metabolic disorders and cancer treatment .
Structure–Activity Relationship Studies
Approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-A]pyrimidin-7-amines have been synthesized, and their structure–activity relationships (SARs) studied. These compounds could serve as leads for drug discovery, particularly in the field of kinase inhibitors .
Organic Materials and Light-Emitting Devices
PPBA-based compounds exhibit solid-state emission intensities, making them potential candidates for organic light-emitting devices (OLEDs). Their electronic structure and photophysical properties contribute to their suitability for optoelectronic applications .
Mécanisme D'action
Target of Action
Pyrazolo[1,5-A]pyridin-5-ylboronic acid is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic for optical applications . They are crucial tools for studying the dynamics of intracellular processes and the progress of organic materials .
Mode of Action
The mode of action of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is primarily through its interaction with its targets in the cell. The compound’s photophysical properties can be tuned, and electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the cell’s optical properties, which can be used for various applications.
Biochemical Pathways
The biochemical pathways affected by Pyrazolo[1,5-A]pyridin-5-ylboronic acid are primarily related to its optical properties. The compound’s interaction with its targets can affect the absorption and emission behaviors of the cell, which can influence various intracellular processes . .
Result of Action
The result of the action of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is primarily observed in its optical applications. The compound’s interaction with its targets can lead to changes in the cell’s optical properties, which can be used for studying the dynamics of intracellular processes and the progress of organic materials .
Safety and Hazards
As with any chemical compound, handling Pyrazolo[1,5-A]pyridin-5-ylboronic acid requires appropriate safety precautions. The Material Safety Data Sheet (MSDS) provides information on the potential hazards of this compound . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Orientations Futures
The future directions for research on Pyrazolo[1,5-A]pyridin-5-ylboronic acid and its derivatives are promising. The compound’s potential applications in various fields, including materials science and biological interactions, are being explored . For instance, one study highlighted the potential of pyrazolo[1,5-A]pyrimidines, a related family of compounds, for optical applications . Another study identified a derivative of Pyrazolo[1,5-A]pyridin-5-ylboronic acid as a novel starting point for further development of anticancer agents that target tubulin .
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyridin-5-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVVOKEUDGBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=NN2C=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-A]pyridin-5-ylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

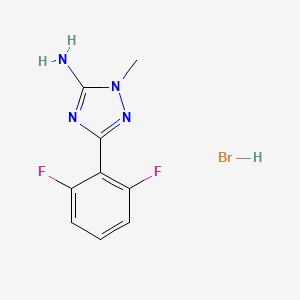
![3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2560646.png)
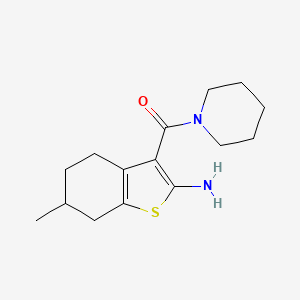
![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2560653.png)
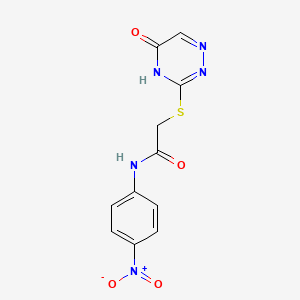
![2,4-Imidazolidinedione, 5-[(7-chloro-1H-indol-3-yl)methyl]-](/img/structure/B2560655.png)
![3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2560656.png)
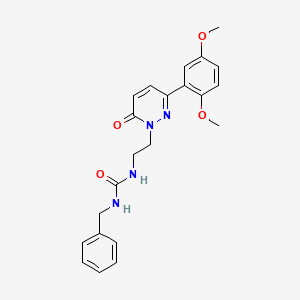
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2560659.png)
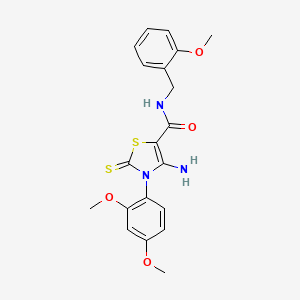
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2560662.png)
![N-(oxolan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2560665.png)
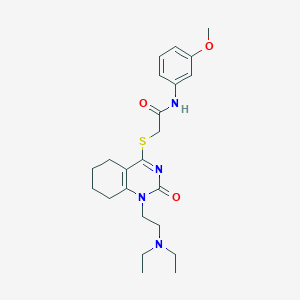
![N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2560667.png)